molecular formula C18H21N3O2 B12730964 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- CAS No. 171011-13-5

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-

Cat. No.: B12730964
CAS No.: 171011-13-5
M. Wt: 311.4 g/mol
InChI Key: UWZWPWBLKAMUBP-UHFFFAOYSA-N
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Description

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-methoxyaniline with a suitable quinoline derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .

Scientific Research Applications

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

171011-13-5

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-methoxy-N'-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide

InChI

InChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20)

InChI Key

UWZWPWBLKAMUBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N

Origin of Product

United States

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